n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine
Description
N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at position 3 and a dimethylamine group at position 2.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,4,6-7H2,1-2H3 |
InChI Key |
XUJOKPRHHALHLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts like palladium or nickel complexes.
Industrial Production Methods: Industrial production methods for n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Direct Amine Substitution
Reaction of 3-bromopyridine with N,N-dimethylpyrrolidine in the presence of a base (e.g., K₂CO₃) in ethanol or methanol at reflux temperatures yields the target compound.
Example Reaction:
| Reagent | Conditions | Solvent | Yield |
|---|---|---|---|
| N,N-Dimethylpyrrolidine | Reflux, 12–24 hours | Ethanol | Moderate |
| K₂CO₃ | 80–100°C | Methanol | Not reported |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl/heteroaryl groups to the pyridine ring. For example, coupling with boronic acids in the presence of Pd(PPh₃)₄ enhances structural diversity.
Functional Group Transformations
The tertiary amine and pyridine moieties participate in alkylation, acylation, and oxidation:
Alkylation/Acylation
The dimethylamino group undergoes alkylation with alkyl halides (R-X) or acylation with acyl chlorides (R-COCl) under basic conditions.
Example:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | RT, DMF | Trimethylammonium derivative |
| Acylation | Acetyl chloride | 0°C, CH₂Cl₂ | Acetamide derivative |
Oxidation
The pyrrolidine ring is susceptible to oxidation with agents like mCPBA (meta-chloroperbenzoic acid), forming N-oxides or ring-opened products .
Hydrogenation
Catalytic hydrogenation (H₂, Raney Ni) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and basicity.
Mechanistic Pathway for Tautomerization
Imine-enamine tautomerization, as observed in related 2-aminopyridine derivatives, involves base-promoted proton shifts, enabling intermediate formation for subsequent reactions like Michael additions :
-
Imine-enamine tautomerization :
-
Michael addition : Nucleophilic attack on α,β-unsaturated carbonyl systems.
-
Aromatization : Loss of H₂O to yield stable aromatic products .
Comparative Reaction Table
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a unique structural framework that can bind to active sites of proteins, modulating their activity. The dimethylamine group enhances its lipophilicity, allowing it to diffuse through cellular membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
- N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352495-09-0):
- Molecular formula : C₁₂H₁₉N₃ (MW 205.30).
- Key difference : A methyl group is added to the pyrrolidine nitrogen. This modification increases lipophilicity (higher logP) and may enhance blood-brain barrier penetration compared to the target compound. The steric bulk could also alter receptor-binding kinetics .
Variations in the Amine Substituent
- N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1352501-11-1): Molecular formula: C₁₂H₁₇N₃ (MW 203.28). Key difference: The dimethylamine group is replaced with a cyclopropylamine.
- N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-35-9):
Core Structural Analogues
- 3-(Pyrrolidin-2-yl)pyridine (CAS 5746-86-1):
- 2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5):
Physicochemical Comparisons
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Water Solubility |
|---|---|---|---|---|
| N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine | ~191.28 | Dimethylamine, pyrrolidine | ~1.5 | Moderate |
| N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | 205.30 | 1-Methylpyrrolidine | ~2.0 | Low |
| N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine | 203.28 | Cyclopropylamine | ~1.8 | Moderate |
| 3-(Pyrrolidin-2-yl)pyridine | 148.21 | None (baseline) | ~0.9 | High |
- Electron Effects: The dimethylamine group in the target compound enhances electron density on the pyridine ring, increasing basicity (pKa ~7.5) compared to non-dimethylated analogs (pKa ~6.8) .
Biological Activity
n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 188.27 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. In one study, a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 μg/mL, showcasing the potential for developing new antibacterial agents from this class of compounds .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has been extensively studied. For instance, certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies revealed that specific modifications to the pyridine structure enhanced anti-inflammatory activity, suggesting that this compound could similarly exhibit these effects .
3. CNS Activity
Compounds containing pyridine and pyrrolidine moieties have been investigated for their central nervous system (CNS) effects. Some studies suggest that these compounds can cross the blood-brain barrier and may act as modulators of G-protein-coupled receptors (GPCRs), which are key targets in CNS drug development . The ability to influence neurotransmitter systems positions this compound as a candidate for treating neurological disorders.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into this compound's potential in antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory properties, several pyridine derivatives were shown to reduce pro-inflammatory cytokine levels in cell cultures. The study highlighted the importance of specific substituents on the pyridine ring in modulating biological activity, which may also apply to this compound .
Research Findings and Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
